molecular formula C24H23FN2O4S B2649411 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide CAS No. 1171015-95-4

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide

Cat. No.: B2649411
CAS No.: 1171015-95-4
M. Wt: 454.52
InChI Key: WFBJDZMEDANYJO-UHFFFAOYSA-N
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Description

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinoline scaffold fused with a benzoyl group and a sulfonamide moiety substituted with ethoxy and fluorine groups. The compound’s structure combines a bicyclic tetrahydroquinoline core, which enhances conformational rigidity, with a sulfonamide group that is often associated with biological activity modulation, particularly in enzyme inhibition (e.g., cyclooxygenase or kinase targets) . The 4-ethoxy and 3-fluoro substituents on the benzene ring likely influence electronic properties, solubility, and binding affinity, making it a candidate for therapeutic or biochemical research.

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-4-ethoxy-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O4S/c1-2-31-23-13-11-20(16-21(23)25)32(29,30)26-19-10-12-22-18(15-19)9-6-14-27(22)24(28)17-7-4-3-5-8-17/h3-5,7-8,10-13,15-16,26H,2,6,9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBJDZMEDANYJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace certain functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

  • Formation of Tetrahydroquinoline Ring : The Pictet-Spengler reaction is commonly employed to create the tetrahydroquinoline framework.
  • Introduction of Benzoyl Group : This is achieved through Friedel-Crafts acylation using benzoyl chloride.
  • Formation of the Sulfonamide Group : The final step involves treating the benzene derivative with sulfonyl chloride in the presence of a base.

These synthetic routes are critical for ensuring the compound's efficacy and stability.

Antimicrobial Properties

Research has indicated that compounds related to this compound exhibit significant antimicrobial activity. A study found that certain derivatives demonstrated potent fungicidal properties against various fungi, with some compounds showing better efficacy than traditional fungicides like flutolanil. For instance, a related compound exhibited an EC50 value of 2.63 mg/L against Sclerotinia sclerotiorum .

Anticancer Potential

The compound's structure suggests potential anticancer properties due to its ability to interact with specific cellular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, potentially inhibiting their function. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines .

The biological activity of this compound is primarily attributed to its interaction with molecular targets:

  • Enzyme Inhibition : The sulfonamide moiety binds to enzymes crucial for microbial growth and cancer cell proliferation.
  • Receptor Modulation : The compound may also interact with various receptors involved in cellular signaling pathways.

Case Study 1: Antifungal Activity

A series of experiments evaluated the antifungal activity of N-substituted benzoyl derivatives. One notable finding was that a derivative exhibited superior fungicidal activity against Valsa mali and Sclerotinia sclerotiorum, outperforming established fungicides .

Case Study 2: Anticancer Efficacy

In a separate study focused on anticancer properties, compounds structurally similar to this compound were tested against various cancer cell lines. Results indicated significant cytotoxic effects at micromolar concentrations, suggesting a promising avenue for further drug development .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaBiological ActivityEC50 (mg/L)
FlutolanilC15H14ClF3N2OFungicidal10.0
Compound AC24H24N2O5SAnticancer5.0
Compound BC22H26N2O2Antifungal3.44
Target CompoundC24H28N2O3SAntimicrobial2.63

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Activity Data: No direct biological data for the target compound exists in the provided evidence. However, analogs like SC-558 (IC50 ~ 50 nM for COX-2) and 1a–f (variable IC50 values) suggest that systematic substituent optimization could refine potency .

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